1-(2,5-Dimethylphenyl)but-2-en-1-one
Description
1-(2,5-Dimethylphenyl)but-2-en-1-one is an α,β-unsaturated ketone featuring a 2,5-dimethylphenyl substituent attached to a butenone backbone. This compound belongs to a class of aromatic ketones with applications in organic synthesis, particularly as intermediates in pharmaceuticals and fragrances. The 2,5-dimethylphenyl group enhances electron density at the aromatic ring, influencing reactivity in electrophilic substitutions and conjugation effects in the enone system.
Properties
CAS No. |
15561-15-6 |
|---|---|
Molecular Formula |
C8H4BrClN2O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)but-2-en-1-one |
InChI |
InChI=1S/C12H14O/c1-4-5-12(13)11-8-9(2)6-7-10(11)3/h4-8H,1-3H3 |
InChI Key |
QQXCFWMNVWQGQX-UHFFFAOYSA-N |
SMILES |
CC=CC(=O)C1=C(C=CC(=C1)C)C |
Canonical SMILES |
CC=CC(=O)C1=C(C=CC(=C1)C)C |
Synonyms |
1-(2,5-Dimethylphenyl)-2-buten-1-one |
Origin of Product |
United States |
Comparison with Similar Compounds
(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one
2-{2-[4-(2,5-Dimethylphenyl)-piperazin-1-yl]-ethyl}-quinoline
- Structure: Contains a piperazine-ethyl-quinoline moiety attached to the 2,5-dimethylphenyl group.
- Applications : Used in pharmaceuticals (e.g., dopamine receptor ligands) due to the piperazine ring’s ability to modulate bioavailability .
- Key Difference : The absence of the α,β-unsaturated ketone backbone limits conjugation effects but introduces nitrogen-based pharmacophores.
Analogs with Cyclic/Aliphatic Substituents
δ-Damascone (1-(2,6,6-Trimethylcyclohex-3-enyl)but-2-en-1-one)
- Structure : Replaces the 2,5-dimethylphenyl group with a 2,6,6-trimethylcyclohexenyl ring.
- Applications: Widely used in perfumery for its fruity-woody odor. The cyclohexenyl group enhances volatility and solubility in non-polar matrices compared to aromatic analogs .
- Synthesis: Typically derived from terpenoid precursors via acid-catalyzed cyclization and oxidation.
Data Tables
Table 2: Physicochemical Properties (Representative Examples)
*Estimated based on homologous compounds.
Research Findings and Gaps
- Reactivity : The 2,5-dimethylphenyl group in α,β-unsaturated ketones enhances stability toward nucleophilic attack compared to unsubstituted analogs, as seen in related chalcone derivatives .
- Gaps in Literature : Direct studies on this compound’s spectroscopic data, crystallography, and catalytic applications are sparse. Future work could leverage SHELX-based crystallography (as used for piperazine complexes ) to elucidate its solid-state structure.
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